1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound features a piperazine ring substituted with a bromothiophene and a chlorophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine can be achieved through various synthetic routes. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromothiophene and chlorophenyl groups may enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-[(4-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine: This compound has a similar structure but lacks the thiophene ring, which may affect its chemical and biological properties.
1-[(4-Bromothiophen-2-yl)methyl]-4-(3-methylphenyl)piperazine: This compound has a methyl group instead of a chlorine atom, which may influence its reactivity and biological activity.
The unique combination of the bromothiophene and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2S/c16-12-8-15(20-11-12)10-18-4-6-19(7-5-18)14-3-1-2-13(17)9-14/h1-3,8-9,11H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTAQBYRUSMFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385535 |
Source
|
Record name | 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-21-5 |
Source
|
Record name | 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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